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5-chloro-7-methyl-2,3-dihydro-1H-indole

Cat. No.: B13295575
M. Wt: 167.63 g/mol
InChI Key: MEQUSJIPKMXEAZ-UHFFFAOYSA-N
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Description

Significance of Dihydroindole Core Structures in Contemporary Chemical Research

The dihydroindole core, and its unsaturated counterpart indole (B1671886), are recognized as privileged heterocyclic structures in the field of chemistry. researchgate.net These structural motifs are integral to a vast number of natural products and compounds of physiological importance. researchgate.net The inherent versatility and biological relevance of the indole and dihydroindole scaffolds have spurred continuous development of new methodological approaches for their synthesis. researchgate.netresearchgate.net

In medicinal chemistry, the indoline (B122111) framework is a key component in the design of novel therapeutic agents. For instance, studies have explored dihydroindole derivatives as a novel class of Hepatitis C virus (HCV) inhibitors. nih.gov Research has indicated that in certain molecular contexts, the indoline scaffold demonstrates more potent biological activity than the corresponding indole structure. nih.gov The broad applicability of these core structures in areas like anticancer drug research further underscores their significance. nih.gov

Academic Relevance of Substituted Dihydroindoles as Privileged Scaffolds and Building Blocks

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to a range of diverse biological targets. nih.govrsc.org The indole and dihydroindole skeletons are widely regarded as prominent examples of such privileged structures. nih.govresearchgate.netorganic-chemistry.orgnih.gov Their chemical tractability allows for ready modification and functionalization, enabling the creation of large libraries of compounds for screening against various therapeutic targets. organic-chemistry.orgnih.gov

Substituted dihydroindoles serve as crucial building blocks in the synthesis of complex, biologically active molecules. The nature and position of substituents on the indoline ring can profoundly influence the molecule's pharmacological properties. nih.govnih.gov For example, research on anti-HCV agents found that the position of alkyl groups on the indoline aromatic ring had a marked effect on the compound's inhibitory activity. nih.gov This tunability makes substituted dihydroindoles highly valuable starting points for developing new drugs with increased potency and selectivity. organic-chemistry.org

Overview of Research Areas Pertaining to 5-chloro-7-methyl-2,3-dihydro-1H-indole

Specific and extensive research focusing solely on this compound is not widely documented in scientific literature. Its primary role appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules. The existence of closely related compounds, such as this compound-2,3-dione, in chemical databases suggests that the title compound likely serves as a precursor in synthetic pathways aimed at producing derivatives for further investigation in chemical and pharmaceutical research. nih.govbiosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN B13295575 5-chloro-7-methyl-2,3-dihydro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

5-chloro-7-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,11H,2-3H2,1H3

InChI Key

MEQUSJIPKMXEAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCC2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Indole Derivatives

Strategies for the Construction of the 2,3-Dihydro-1H-indole Scaffold

The synthesis of the 2,3-dihydro-1H-indole core can be broadly categorized into two main approaches: the creation of the heterocyclic ring system from acyclic or non-indolic precursors, and the modification of pre-existing indole (B1671886) or indoline (B122111) structures.

De Novo Synthetic Approaches from Non-Indolic Precursors

De novo synthesis offers the advantage of constructing the indoline skeleton with substituents at desired positions from readily available starting materials. A novel strategy involves an inverse-electron demand Diels-Alder reaction followed by a cheletropic extrusion sequence. nih.govacs.org This method builds the aromatic ring of the indoline system from non-aromatic precursors. For instance, the reaction of a 2-halothiophene-1,1-dioxide with an enamide can lead to the formation of the indoline core after a subsequent aromatization step. nih.govacs.org This approach has proven valuable for the synthesis of C-4 and C-7 functionalized indolines. acs.org

Another powerful de novo method is the palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in picolinamide (B142947) (PA)-protected β-arylethylamine substrates. organic-chemistry.org This reaction proceeds with high efficiency under mild conditions and utilizes inexpensive reagents to afford various indoline compounds. organic-chemistry.org Similarly, Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives provides access to a range of substituted indolines. organic-chemistry.org A metal-free alternative involves an iodine-mediated oxidative intramolecular amination of anilines, which proceeds via the cleavage of unactivated (sp³)-C-H and N-H bonds. organic-chemistry.org

A photocatalyzed decarboxylative radical arylation presents a green, metal-free procedure for preparing substituted indolines. nih.gov This method involves remote alkyl radical generation and subsequent cyclization, tolerating a wide array of functional groups. nih.gov

Functionalization and Modification of Pre-existing Indole or Indoline Systems

The direct functionalization of the indole core is a highly atom-economical approach to access substituted indolines. The reduction of indoles is a common strategy. For instance, a lanthanide/B(C₆F₅)₃-promoted hydroboration of indoles with pinacolborane provides a range of indolines in good yields. organic-chemistry.org

Site-selective C-H functionalization of the indole's benzene (B151609) ring has also emerged as a powerful tool. nih.gov By employing directing groups, it is possible to achieve arylation at the C4, C5, C6, and C7 positions. nih.govglobethesis.com For example, a pivaloyl group at the C3 position can direct arylation to the C4 position. globethesis.com The N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov

Furthermore, direct C3-functionalization of indoles can be achieved with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. chemrxiv.org This method is applicable to a variety of C4–C7 functionalized indoles. chemrxiv.org

Enantioselective Synthesis of Chiral Dihydroindole Systems

The development of methods for the asymmetric synthesis of chiral indolines is of great importance due to the prevalence of stereogenic centers in bioactive molecules.

Asymmetric Catalysis (Organocatalysis and Metal Catalysis)

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched indolines. A Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source enables the synthesis of optically active indolines with high enantioselectivities. organic-chemistry.org This metal-free approach is an attractive alternative to transition metal-catalyzed methods. organic-chemistry.org

Palladium-catalyzed asymmetric hydrogenation of in situ generated indoles is another concise and enantioselective procedure. rsc.org This one-pot process, involving intramolecular condensation, deprotection, and hydrogenation, can yield optically active indolines with up to 96% enantiomeric excess (ee). rsc.org Furthermore, palladium-catalyzed intramolecular decarboxylative asymmetric amination of vinyl benzoxazepinones has been utilized to construct chiral 2-vinyl-2-aryl/alkyl indoline frameworks in good yields and high enantioselectivities. acs.org

Organocatalysis has also been successfully applied. For example, chiral isothiourea can catalyze the asymmetric N-acylation of N-aminoindoles to produce N-N axially chiral indole derivatives with high yields and enantioselectivities. rsc.org The asymmetric Friedel–Crafts alkylation of indoles, catalyzed by chiral metal complexes or organocatalysts, is another powerful method for accessing optically active indole derivatives. mdpi.comnih.gov

Kinetic Resolution Techniques for Enantioenrichment

Kinetic resolution is a valuable technique for separating enantiomers of a racemic mixture. The kinetic resolution of 2-arylindolines can be achieved by treatment of their N-tert-butoxycarbonyl (Boc) derivatives with n-butyllithium and the chiral ligand sparteine, followed by an electrophilic quench. whiterose.ac.uknih.gov This method allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomer ratios. whiterose.ac.uknih.gov

Enzyme-mediated dynamic kinetic resolution processes have also been successfully employed for the asymmetric synthesis of isoindoline (B1297411) carbamates, achieving good yields and excellent stereoselectivity without the need for a metal or acid-base catalyst for substrate racemization. nih.gov A novel kinetic resolution of 3,3-disubstituted indolines has been developed using a chiral phosphoric acid-catalyzed triazane (B1202773) formation reaction with azodicarboxylates, providing access to indolines with C3-quaternary stereocenters with s-factors up to 70. bohrium.com

Asymmetric Domino Cascade Reactions

Asymmetric domino reactions offer an efficient approach to constructing complex molecules with multiple stereocenters in a single operation. rsc.org An organocatalytic asymmetric domino Michael/Henry reaction of 1-acetylindolin-3-ones with o-formyl-(E)-β-nitrostyrenes, catalyzed by a quinine-derived amine-squaramide, yields indolin-3-one derivatives with four adjacent stereogenic centers in good to high yields and with excellent stereoselectivities. nih.gov

Another example is the asymmetric synthesis of octahydroindoles via a domino Robinson annulation/5-endo intramolecular aza-Michael reaction. researchgate.net This strategy allows for the construction of complex octahydroindoles with up to four stereocenters and excellent enantioselectivities in a one-pot operation. researchgate.net

Novel Ring-Forming Reactions Relevant to Dihydroindole Synthesis

Modern organic synthesis has produced powerful ring-forming reactions that provide access to the dihydroindole core with high levels of control and complexity. These methods often proceed through dearomatizing the parent indole or by cyclizing acyclic precursors.

The aza-Claisen rearrangement, a variation of the classic Claisen rearrangement, utilizes allyl enamines or amides to form γ,δ-unsaturated imines and amides. tcichemicals.com While traditionally requiring high temperatures, the reaction can be facilitated under milder conditions with the addition of a Lewis acid. tcichemicals.com In the context of indoline synthesis, specific variations of this rearrangement have been developed to introduce exocyclic double bonds and quaternary centers at the C2 position, which are challenging features to construct.

One powerful variant is the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols, which provides efficient access to 2-substituted and 2,2-disubstituted indolines. nih.govacs.org This nih.govnih.gov sigmatropic rearrangement disrupts the aromaticity of the indole ring to form the indoline structure. nih.gov The reaction demonstrates high fidelity in transferring chirality from the C3-indolic alcohol to the C2 position, making it a reliable method for building enantioenriched 2,2-disubstituted indolines. nih.govacs.org

Another approach is the microwave-assisted decarboxylative Claisen rearrangement (dCr) of acetate (B1210297) derivatives of 3-(hydroxyalkyl)indoles. nih.gov This method also results in dearomatized products, specifically alkylidene-substituted indolines. nih.gov

Table 1: Aza-Claisen Rearrangement Variants for Indoline Synthesis
Rearrangement TypeSubstrateKey FeaturesProduct TypeReference
Meerwein–Eschenmoser–Claisen3-Indolyl alcoholsDearomative; high chirality transfer.2,2-Disubstituted indolines nih.govacs.org
Decarboxylative Claisen (dCr)Acetate derivatives of 3-(hydroxyalkyl)indolesMicrowave-assisted; dearomatizing.Alkylidene-substituted indolines nih.gov

Divergent synthesis, the ability to generate a variety of distinct structures from a common starting material by modifying reaction conditions, is a highly efficient strategy. In the synthesis of complex indoline-fused heterocycles, divergent cyclization strategies allow for the rapid assembly of diverse molecular scaffolds. While the Prins cyclization is one such strategy, related cascade reactions involving alkyne iminium ions or transition metal catalysis have proven particularly effective for this purpose.

A notable example involves alkyne iminium ion cyclization, where the trapping of a vinyl cation intermediate can be controlled by the choice of Lewis or Brønsted acid and the solvent. acs.org This control allows for the divergent synthesis of N-fused indolylidine, indole, and indoline derivatives from a common precursor. acs.org Similarly, palladium(II)-catalyzed cascade functionalization of internal alkynes can produce pyrrolizine- and indolizine-fused heterocycles. nih.gov The outcome of these cascade reactions is dependent on the catalyst and solvent, enabling the formation of different fused systems. nih.gov

Table 2: Divergent Cyclization for Indoline-Fused Systems
MethodologyKey IntermediateControlling FactorsResulting Fused HeterocyclesReference
Alkyne Iminium Ion CyclizationVinyl cationLewis/Brønsted acid, solventN-fused Indolylidines, Indolines acs.org
Pd(II)-Catalyzed Cascadeσ-Vinylpalladium speciesCatalyst, solvent, nucleophilePyrrolizines, Indolizines nih.gov

The intramolecular aza-Michael addition represents a direct and atom-economical route for constructing the indoline ring. This reaction involves the conjugate 1,4-addition of a nitrogen nucleophile to an electron-deficient alkene. georgiasouthern.edu It has been successfully employed to synthesize 2-substituted indolines in an asymmetric fashion through the use of bifunctional organocatalysts. nih.govacs.org Catalysts such as amino(thio)ureas activate the substrate through hydrogen bonding, facilitating the cyclization and controlling the stereochemistry of the newly formed chiral center. nih.govacs.org This catalytic process is highly versatile and applicable to a wide range of substrates. acs.org

Furthermore, the aza-Michael addition can be incorporated into domino reaction sequences. For instance, a sequence involving an aza-Michael addition followed by an SNAr ring closure can form the indoline structure, which may then heteroaromatize to an indole depending on the conditions. nih.gov In this process, the initial aza-Michael addition of an amine to a 2-arylacrylate is the key step that sets up the subsequent intramolecular cyclization to form the five-membered indoline ring. nih.gov

Solid-Phase Synthesis Techniques for Substituted Dihydroindoles

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. mdpi.com These techniques have been successfully applied to the synthesis of substituted indoles and their dihydro-counterparts, indolines. aalto.fi

A key step in SPOS is the attachment of the initial substrate to the solid support. Cycloloading is an efficient strategy where the cyclization and immobilization steps occur concurrently. A successful application of this strategy for indoline synthesis involves the use of a polymer-bound selenenyl bromide resin. nih.govaminer.org In this method, o-allyl or o-prenyl anilines are treated with the resin. The reaction initiates an electrophilic cyclization that forms the indoline ring while simultaneously attaching the scaffold to the solid support via a selenium linkage. nih.govaminer.org This approach directly generates resin-bound indoline scaffolds that are ready for further functionalization.

After the desired molecular complexity is built upon the resin-bound scaffold, the final product must be cleaved from the solid support. Traceless cleavage methods are highly desirable as they leave no residual functionality from the linker on the final molecule. thieme-connect.com For the selenium-linked indoline scaffolds generated via cycloloading, several cleavage methods are available, including a traceless reduction. nih.govaminer.org This reductive cleavage removes the selenium linker and affords 2-methyl indolines. nih.gov While this specific method yields a 2-methyl derivative, the N1 position of the indoline can be alkylated (e.g., methylated) while the scaffold is still attached to the resin, prior to cleavage. This allows for the synthesis of N-substituted indolines, such as 1-methyl indoline derivatives, upon traceless cleavage.

Radical Cyclization during Solid-Phase Release for Enhanced Complexity

Solid-phase organic synthesis (SPOS) provides a powerful platform for the construction of heterocyclic libraries. In this context, radical cyclization reactions offer a versatile tool for forming the indoline core. The strategy of performing a chemical transformation, such as radical cyclization, concurrently with the cleavage of the molecule from its solid support can streamline the synthetic process and introduce additional molecular complexity in the final step.

While direct examples of radical cyclization during solid-phase release for dihydroindole synthesis are highly specialized, the principles can be inferred from established solid-phase and radical methodologies. Typically, a progenitor of the indoline is anchored to a resin, often via a linker that is stable to the reaction conditions used for chain elongation but labile under specific cleavage conditions. For instance, a "traceless" silicon linker can be used, which is cleaved by an acid like trifluoroacetic acid (TFA). nih.gov

The final cyclization step to form the dihydroindole ring can be initiated by a radical mechanism. Oxidative radical cyclizations, for example, have been employed to construct γ-lactams and related structures. mdpi.com In a hypothetical solid-phase scenario, an appropriate acyclic precursor attached to the resin could be subjected to cleavage conditions that also generate a radical species. For example, treatment with an oxidant like iron(III) chloride (FeCl₃) could initiate an oxidative radical cascade, leading to the formation of the heterocyclic ring as the product is released into the solution. mdpi.com This approach avoids the need to purify intermediates and allows for the direct isolation of the cyclized product.

One-Pot and Multicomponent Reactions for Dihydroindole Assembly

One-pot and multicomponent reactions (MCRs) have become indispensable tools in modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. researchgate.net These strategies are well-suited for the assembly of the dihydroindole scaffold.

Copper-Catalyzed Sequential Multicomponent/C-N Coupling Reactions

Copper catalysis is particularly effective for forging carbon-nitrogen (C-N) bonds, a critical step in the formation of the indoline ring. organic-chemistry.org One-pot tandem reactions combining copper-catalyzed processes, such as the Ullmann-type C-N bond formation with an intramolecular cross-dehydrogenative coupling (CDC), allow for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. organic-chemistry.org This approach merges different copper catalytic cycles into a single, streamlined process. organic-chemistry.org

Similarly, sequential copper(II)-catalyzed multicomponent reactions can be designed to construct complex heterocyclic systems. nih.gov These cascades can involve an initial C-N coupling, followed by subsequent nucleophilic addition and cyclization steps to build the final molecular architecture in a single operation. nih.govnih.gov The careful selection of the copper catalyst, ligands, and reaction conditions is crucial for controlling the reaction pathway and achieving high yields and selectivity. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Reactions for Indole Synthesis

Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
CuI / Johnphos KHCO₃ DMSO 130 up to 88 organic-chemistry.org

Visible Light-Mediated Intramolecular Cyclizations of Enamines

The use of visible light has emerged as a powerful and sustainable strategy in organic synthesis. rsc.org Photoredox catalysis can facilitate a wide range of transformations under mild conditions. In the context of dihydroindole synthesis, visible light can promote the intramolecular cyclization of enamines.

This process can involve a radical cascade mechanism. For instance, irradiation with visible light can induce the homolysis of a radical initiator, generating a radical species that adds to an alkene. The resulting radical intermediate can then be intercepted by an indole ring or a precursor in an intramolecular cyclization (e.g., a 6-exo-trig cyclization) to form the heterocyclic core. beilstein-journals.org A key advantage of this method is that it can often be performed at room temperature without the need for transition-metal catalysts, offering a greener synthetic route. beilstein-journals.org

Regio- and Stereoselective Ring Opening/C-N Cyclization Pathways

A sophisticated approach to constructing chiral-substituted indolines involves a two-step sequence featuring the ring-opening of an activated aziridine (B145994) followed by a C-N cyclization. This pathway allows for a high degree of control over both regioselectivity and stereoselectivity.

In a typical application of this method, a 2-(2-halophenyl)-N-tosylaziridine undergoes a regio- and stereoselective Sₙ2-type ring-opening reaction with a nucleophile. nih.gov This step sets the stereochemistry at the future C3 position of the indoline. The resulting intermediate is then subjected to a palladium-catalyzed intramolecular C-N cyclization, which proceeds with retention of configuration to furnish the final 3-substituted indoline in excellent yield and high enantiomeric excess. nih.gov This strategy provides a practical route to enantiomerically pure indolines, which are valuable building blocks for pharmaceutical synthesis. Catalyst-controlled regiodivergent cyclizations can also be employed to selectively form five- or six-membered rings from the same starting materials, further highlighting the versatility of these pathways. rsc.org

Specific Precursor-Based Synthetic Routes for Substituted Dihydroindoles

The choice of starting material is fundamental to the design of an efficient synthesis. Polyfunctionalized 2-oxindoles and 2-chloroindoles serve as versatile precursors for a variety of substituted dihydroindoles.

Synthesis from Polyfunctional 2-Oxindoles and 2-Chloroindoles

2-Oxindoles (indolin-2-ones) are readily accessible precursors that can be converted into dihydroindoles through reduction reactions. The conversion of substituted indoles into the corresponding 2-oxindoles can be achieved efficiently using hypervalent iodine reagents under neutral conditions. researchgate.net Once formed, the oxindole (B195798) can be reduced to the corresponding indoline using various reducing agents, such as borane (B79455) or lithium aluminum hydride. This two-step sequence (oxidation to oxindole, followed by reduction) provides a reliable method for accessing dihydroindoles from indole starting materials.

Alternatively, substituted 2-chloroindoles can be used in palladium-catalyzed annulation reactions. A mild and efficient method for synthesizing polyfunctionalized indoles involves the direct reaction of substituted 2-chloroanilines with ketones. organic-chemistry.org While this directly yields indoles, subsequent reduction would provide the desired dihydroindole core. The optimized conditions for this palladium-catalyzed annulation often involve a bulky phosphine (B1218219) ligand, a phosphate (B84403) base, and a polar aprotic solvent at elevated temperatures. organic-chemistry.org This approach is broadly applicable and tolerates a wide range of functional groups. organic-chemistry.org

Table 2: Summary of Precursor-Based Methods

Precursor Key Transformation Reagents/Catalysts Product Type Reference
Substituted Indole Oxidation-Reduction 1. Hypervalent Iodine; 2. Reducing Agent (e.g., BH₃) Substituted Dihydroindole researchgate.net

Strategies for Incorporating Halogen and Alkyl Substituents, e.g., 5-chloro and 7-methyl

The functionalization of the indoline aromatic ring is governed by the principles of electrophilic aromatic substitution, where the activating, ortho-, para-directing nature of the secondary amine dictates the position of incoming substituents. However, achieving a specific disubstitution pattern such as 5-chloro-7-methyl often relies on synthetic strategies that begin with an already substituted precursor, rather than the sequential functionalization of the parent indoline ring. This approach circumvents issues with regioselectivity and competing side reactions.

Direct chlorination of an indole or indoline nucleus can be achieved with various reagents. For instance, chlorination of 7-methylisatin-a-chloride using sulfuryl chloride in chlorobenzene (B131634) has been described for the synthesis of the 5-chloro-7-methylisatin (B86844) precursor. google.com In general, electrophilic substitution on the isatin (B1672199) ring occurs at the C-5 and C-7 positions. researchgate.net The synthesis of 5-chloroindole (B142107) from 5-bromoindole (B119039) via a halogen-halogen exchange reaction using cuprous chloride has also been reported, demonstrating a method for late-stage halogen incorporation. researchgate.net

The introduction of the methyl group at the 7-position is typically accomplished by selecting a starting material that already contains this functionality. For the synthesis of 5-chloro-7-methyl-2,3-dihydro-1H-indole, a common and effective strategy commences with 4-chloro-2-methylaniline, embedding the required substitution pattern from the outset of the synthetic sequence.

Preparation via Isatin Derivatives

A robust and widely employed route to substituted indolines, including this compound, proceeds through an isatin (1H-indole-2,3-dione) intermediate. This pathway offers a reliable method for constructing the core heterocyclic structure with the desired substituents already in place.

The key intermediate for this synthesis is 5-chloro-7-methylisatin. fishersci.cathermofisher.com A classical and effective method for its preparation is the Sandmeyer isatin synthesis. nih.govsynarchive.comdrugfuture.com This two-step procedure begins with the condensation of a substituted aniline, in this case, 4-chloro-2-methylaniline, with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) in an acidic aqueous solution. nih.govbiomedres.usdergipark.org.tr This reaction forms an isonitrosoacetanilide intermediate (2-(hydroxyimino)-N-(4-chloro-2-methylphenyl)acetamide). In the second step, this intermediate undergoes acid-catalyzed cyclization, typically using concentrated sulfuric acid, to yield the target 5-chloro-7-methylisatin. nih.govsynarchive.com

Table 1: Overview of the Sandmeyer Synthesis for 5-chloro-7-methylisatin
StepStarting MaterialKey ReagentsIntermediate/ProductDescription
14-chloro-2-methylanilineChloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate2-(hydroxyimino)-N-(4-chloro-2-methylphenyl)acetamideCondensation reaction to form the isonitrosoacetanilide intermediate. synarchive.com
22-(hydroxyimino)-N-(4-chloro-2-methylphenyl)acetamideConcentrated Sulfuric Acid (H₂SO₄)5-chloro-7-methylisatinAcid-catalyzed intramolecular electrophilic cyclization to form the final isatin product. nih.govsynarchive.com

Once the 5-chloro-7-methylisatin is obtained, the final step is the complete reduction of the dicarbonyl functionality in the pyrrole (B145914) ring to furnish the desired this compound. This transformation requires a reducing agent capable of converting both the C3-ketone and the C2-amide (lactam) into methylene (B1212753) groups (CH₂), which is discussed in detail in the following section.

Chemoselective Reduction Methods for Functional Groups

The conversion of a substituted isatin to the corresponding indoline is a critical transformation that necessitates the chemoselective reduction of the carbonyl groups without affecting other sensitive functionalities, such as the aryl chloride. Several methods are effective for this purpose.

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are highly efficient reagents for the exhaustive reduction of amides and ketones. organic-chemistry.org The reduction of isatins or their corresponding oxindoles with borane reagents can yield indolines. researchgate.netacs.orgresearchgate.net This method is particularly valuable due to its high chemoselectivity; it readily reduces the carbonyls of the isatin core while leaving aromatic halogen substituents untouched. The reduction of 3,3-disubstituted oxindoles with BH₃·THF is a known route to the corresponding indolines. researchgate.net A chemo- and site-selective reduction of isatin derivatives using a B(C₆F₅)₃ catalyst with hydrosilanes can also be employed to produce indolines. acs.orgacs.orgfao.org

Catalytic Hydrogenation: Catalytic hydrogenation is another cornerstone method for the reduction of the indole nucleus to an indoline. nih.gov However, the hydrogenation of the resonance-stabilized indole ring can be challenging. nih.gov The reaction is often performed under acidic conditions, using catalysts such as Platinum on carbon (Pt/C). nih.gov The presence of an acid like p-toluenesulfonic acid can protonate the indole at the C3-position, disrupting the aromaticity and forming an iminium ion that is more susceptible to hydrogenation. nih.govrsc.org While effective, conditions must be carefully controlled to prevent over-reduction of the benzene ring or undesired side reactions. Palladium-catalyzed hydrogenation in acetic acid containing perchloric acid has also been shown to convert isatins directly to oxindoles, which could potentially be further reduced to indolines. cdnsciencepub.com A variety of transition metal catalysts, including those based on Iridium and Rhodium, have been developed for the asymmetric hydrogenation of substituted indoles to yield chiral indolines. chinesechemsoc.orgresearchgate.net

Table 2: Comparison of Selected Reduction Methods for Isatin/Indole Systems
MethodReagent SystemSubstrate TypeProductKey Features
Borane ReductionBH₃·THF or BH₃·SMe₂Isatins, OxindolesIndolinesHigh chemoselectivity; does not reduce aryl halides. Effective for complete reduction of lactams. organic-chemistry.orgresearchgate.netresearchgate.net
Catalytic HydrosilylationHydrosilanes (e.g., Et₂SiH₂) with B(C₆F₅)₃ catalystN-protected IsatinsIndolinesMild, metal-free conditions with high chemoselectivity. acs.orgacs.org
Catalytic HydrogenationH₂, Pt/C, p-toluenesulfonic acid in H₂OUnprotected IndolesIndolines"Green" methodology; acidic conditions required to activate the indole ring. nih.gov
Catalytic HydrogenationH₂, Palladium catalyst, Perchloric acid in Acetic AcidIsatinsOxindolesDirect conversion to oxindole, which can be a precursor to indoline. cdnsciencepub.com

Structure Activity Relationship Sar Investigations in 2,3 Dihydro 1h Indole Systems

Positional and Substituent Effects on Molecular Interactions

The nature and position of substituents on the 2,3-dihydro-1H-indole ring are critical determinants of a molecule's interaction with its biological target. Substituents can modulate electronic distribution, steric profile, lipophilicity, and conformational preferences, all of which collectively influence binding affinity and efficacy.

The introduction of a halogen atom, such as chlorine at the 5-position of the indoline (B122111) ring, significantly alters the molecule's electronic and steric characteristics. Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect, which can modify the electron density of the aromatic ring. This change in the electronic landscape can influence the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, with protein residues at the binding site. mdpi.com

The presence of a chlorine atom can lead to the formation of halogen bonds, which are non-covalent interactions between the electrophilic region on the halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein. acs.org The strength of this interaction is tunable, with heavier halogens like iodine generally forming stronger bonds than chlorine. acs.org This interaction can enhance ligand affinity and specificity for its target. acs.org For instance, in certain kinase inhibitors, halogen bonding has been shown to be a key contributor to binding affinity. acs.org

Furthermore, halogenation at the 5-position has been observed to have a profound impact on the bioactivity of indole-containing compounds. Studies on various indole (B1671886) alkaloids have shown that halogenation can significantly improve potency. nih.govmdpi.com For example, the introduction of a chlorine atom at the 5-position of the indole scaffold can potentiate its activity as an allosteric modulator of the 5-HT₃ receptor. nih.gov This effect is attributed to the altered electronic properties of the indole ring, which in turn affects its interaction with the receptor. nih.gov

Table 1: Impact of Halogenation on Indole Derivatives

HalogenPositionEffect on BioactivityReference
Chlorine5Potentiation of 5-HT₃ receptor modulation nih.gov
Bromine5 or 6Considerable improvement in kinase inhibitory potency nih.gov
Bromine7Enhances kinase inhibitory activity nih.gov
Chlorine6Drastic loss of product yield in some spirocyclization reactions rsc.org

In a study on mithramycin analogues containing a substituted indole ring, methylation at different positions (5, 6, and 7) had distinct consequences on the conformation of the molecules within their DNA binding sites. nih.gov This demonstrates that even a small methyl group can have a strong effect on the molecule's three-dimensional structure and its subsequent biological function. nih.gov A substituent at the C7 position can create steric hindrance that may decrease the yield and stereoselectivity of certain reactions, indicating its influence on the transition state conformation. mdpi.com This conformational control is vital for achieving the optimal orientation required for a productive interaction with a biological target.

Increased lipophilicity can enhance the binding of a ligand to a hydrophobic pocket within a protein. The presence of halogen substituents often has a profound influence on the biological activity of natural products, partly due to this effect. nih.govnih.gov In the case of 5-chloro-7-methyl-2,3-dihydro-1H-indole, the combined lipophilic character of the chloro and methyl groups would be expected to favor interactions with hydrophobic regions of a target protein.

The balance between lipophilicity and aqueous solubility is critical. While increased lipophilicity can improve binding affinity, excessive lipophilicity can lead to poor solubility and non-specific binding. In the development of mithramycin analogues, a 5-methyl-indole derivative emerged as a highly selective compound, suggesting an optimal balance between DNA binding and solvent exposure, which is influenced by lipophilicity. nih.gov The indole N-H group can also be crucial for binding, as its replacement can lead to a decrease in affinity, highlighting the importance of specific hydrogen-bonding interactions alongside hydrophobic contributions. mdpi.com

Table 2: Physicochemical Properties of Substituted Indoles

CompoundSubstituent(s)Expected LipophilicityKey Binding ContributionsReference
5-Chloroindole (B142107)5-ChloroIncreasedHalogen bonding, hydrophobic interactions acs.orgnih.gov
7-Methylindole7-MethylIncreasedSteric influence, hydrophobic interactions mdpi.comnih.gov
5-Nitroindole5-NitroDecreased affinity in some casesElectronic effects can be detrimental to binding nih.gov

Conformational Analysis and its Role in Defining Molecular Shape and Interactions

In derivatives of 2,3-dihydroindoles designed as melatonin (B1676174) analogues, the conformation is locked in a way that the side chain is shifted from the plane of the indole moiety. nih.gov This fixed conformation is a key factor in determining the affinity for melatonin receptors. nih.gov Therefore, the substituents at positions 5 and 7 of the 2,3-dihydro-1H-indole ring play a crucial role in defining the molecule's accessible conformations and, consequently, its interaction profile with biological targets.

Scaffold Modifications and Pharmacophore Identification

The 2,3-dihydro-1H-indole scaffold is a versatile template for designing molecules that can interact with a variety of biological targets. Identifying the key structural features responsible for biological activity—the pharmacophore—is a central goal in drug design. dergipark.org.tr

A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govfrontiersin.org For the 2,3-dihydro-1H-indole system, the core scaffold itself often constitutes a key part of the pharmacophore, providing a rigid framework upon which functional groups can be strategically placed. For instance, in melatonin receptor ligands, the indole ring is a core pharmacophoric element. nih.gov

Modifications to the 2,3-dihydro-1H-indole ring system are explored to optimize interactions with a target and improve pharmacological properties. This can involve altering the substituents, as discussed previously, or making changes to the ring system itself. For example, isosteric replacement of the indole scaffold with structures like benzothiophene (B83047) or benzofuran (B130515) has been used to probe the importance of the indole N-H group for receptor binding. mdpi.com

The development of pharmacophore models, either based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based), is a powerful tool to guide these modifications. nih.govmdpi.com Such models can help rationalize observed SAR and predict the activity of novel compounds, thereby accelerating the discovery of new therapeutic agents based on the 2,3-dihydro-1H-indole scaffold.

Effects of Side Chain Elongation and Functional Group Variations

The biological activity of the 2,3-dihydro-1H-indole scaffold is highly sensitive to the nature and position of its substituents. Investigations into related indole compounds provide a framework for understanding these effects. For instance, in a series of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues studied as 5-HT₆ receptor agonists, specific functional groups were found to be essential for potent activity. nih.gov

Key findings from these studies indicate that:

Substitution at the N(1)-position: An unsubstituted indole N(1) position is crucial for demonstrating potent agonist properties at the 5-HT₆ receptor. nih.gov The introduction of a bulky group, such as a benzenesulfonyl group, at this position can switch a full agonist into an antagonist. nih.gov

Substitution at the C2-position: The presence of a small alkyl group, specifically a methyl group at the C2 position, is a necessary requirement for high agonist activity in these analogues. nih.gov

Substitution on the Benzene (B151609) Ring: Halogen substituents (fluoro, chloro, or bromo) at the 5-position of the indole ring are essential for potent agonism. nih.gov This highlights the importance of the 5-chloro substitution pattern.

These variations not only influence the affinity of the compounds for their target but can also fundamentally alter their intrinsic activity, leading to a spectrum of pharmacological profiles from full agonists to partial agonists and antagonists. nih.gov The carboxamide functionality at positions 2 or 3 of the indole ring is another key area of exploration, as it can form hydrogen bonds with various enzymes and proteins, often leading to inhibitory activity. nih.gov Studies show that shifting a carboxamide moiety from position 2 to 3 can significantly reduce activity in certain contexts. nih.gov

Table 1: SAR of 5-Chloro-2-methyl-1H-indole Analogues at the 5-HT₆ Receptor nih.gov
CompoundN(1) SubstituentC5 SubstituentAffinity (Kᵢ, nM)Functional Activity
Analogue 1-H-Cl2.5Full Agonist
Analogue 2-H-F5.0Full Agonist
Analogue 3-H-Br3.2Full Agonist
Analogue 4-Benzenesulfonyl-Cl10Antagonist
Analogue 5-H-H130Partial Agonist

Mechanistic Insights Derived from SAR Studies on Ligand-Target Recognition Processes

Structure-activity relationship studies provide critical insights into how ligands like this compound recognize and bind to their biological targets. Molecular docking and crystallographic studies of related indole-based compounds reveal that their interactions are often governed by a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking. nih.govnih.gov

The 2,3-dihydro-1H-indole scaffold possesses key features that dictate its binding mode:

Hydrogen Bonding: The secondary amine (-NH-) in the dihydro-indole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand in the active site of a receptor or enzyme. drugdesign.org The presence of carboxamide groups on the scaffold can introduce additional hydrogen bond donor and acceptor sites, enhancing binding affinity. nih.gov

Hydrophobic and Pi-Stacking Interactions: The aromatic benzene portion of the scaffold is capable of engaging in hydrophobic and π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding pocket. nih.gov Docking studies on various indole derivatives confirm that these interactions are fundamental to their binding. nih.gov

Molecular docking simulations of various indole derivatives with target proteins like UDP-N-acetylmuramate-L-alanine ligase have visualized these interactions, showing how the indole moiety fits within the active site to establish key binding contacts. nih.gov

Comparative SAR Studies with Related Heterocyclic Scaffolds

Comparing the SAR of the 2,3-dihydro-1H-indole system with other heterocyclic scaffolds, such as benzimidazole (B57391), offers a deeper understanding of the pharmacophoric requirements for specific biological targets. Both scaffolds feature a benzene ring fused to a five-membered nitrogen-containing ring, making them bioisosteres in many applications. However, their distinct electronic and structural properties lead to different SAR profiles. nih.gov

Benzimidazoles, like indoles, are integral to many biologically active compounds. nih.gov SAR studies on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, for example, have elucidated the requirements for affinity at the 5-HT₄ receptor. nih.gov

A comparison of key SAR points reveals both similarities and differences:

N-Substitution: In both scaffolds, substitution on the nitrogen atoms of the heterocyclic ring is a critical determinant of activity. For certain 5-HT₄ receptor ligands, small alkyl (ethyl) or cycloalkyl (cyclopropyl) groups on the N3 position of the benzimidazolone ring confer high affinity, while a larger isopropyl group leads to partial agonism. nih.gov This parallels the finding that the N(1) position of indole is highly sensitive to substitution. nih.gov

Side Chain and Spacer Length: For a series of benzimidazole-based 5-HT₄ ligands, a two-methylene spacer between the core and a piperazine (B1678402) moiety was found to be optimal for affinity and activity. nih.gov This indicates that, similar to complex indole derivatives, the length and nature of side chains are crucial for correctly positioning the molecule within the binding site.

Aromatic Ring Substitution: Substitution on the benzimidazole nucleus is a key strategy in drug discovery. nih.gov For the 2,3-dihydro-1H-indole system, halogenation at the C5 position is a known requirement for activity at certain targets. nih.gov This suggests that for both scaffolds, modifications to the benzene ring are a viable method for modulating pharmacological properties.

However, the inherent differences in the five-membered ring (imidazole vs. pyrrole) can lead to distinct binding geometries and interactions. For instance, the presence of two nitrogen atoms in the benzimidazole ring offers different hydrogen bonding patterns compared to the single nitrogen in the indole core.

Table 2: Comparative SAR of Indole and Benzimidazole Scaffolds
Structural FeatureIndole Derivatives (e.g., for 5-HT₆ Agonism) nih.govBenzimidazole Derivatives (e.g., for 5-HT₄ Affinity) nih.gov
Heterocyclic N-SubstitutionN(1)-H is essential for full agonism. Bulky groups can induce antagonism.Small alkyl/cycloalkyl groups at N(3) are critical for high affinity.
Benzene Ring SubstitutionHalogen (e.g., Cl, Br, F) at C5 is essential for high affinity.Substituent nature is critical and target-dependent.
Side ChainA tetrahydropyridine (B1245486) side chain at C3 is part of the core pharmacophore.A two-methylene spacer to a piperazine moiety is optimal.
Key InteractionsH-bond from N(1)-H, halogen interactions from C5 substituent.H-bonds, interactions dictated by N(1)-carboxamide and N(3)-alkyl groups.

Computational and Theoretical Chemistry Applications for 2,3 Dihydro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 5-chloro-7-methyl-2,3-dihydro-1H-indole, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. researchgate.net

The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For instance, in related indole (B1671886) derivatives, the indoline (B122111) ring system is found to be nearly planar. nih.govresearchgate.net DFT also elucidates the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's stability and reactivity.

Below is a hypothetical interactive data table showcasing the kind of structural parameters that would be obtained from a DFT optimization of this compound.

ParameterValue
Bond Lengths (Å)
C-ClCalculated Value
C-NCalculated Value
C-C (aromatic)Calculated Value
C-C (aliphatic)Calculated Value
N-HCalculated Value
C-HCalculated Value
Bond Angles (°) **
C-C-ClCalculated Value
C-N-CCalculated Value
H-N-CCalculated Value
Dihedral Angles (°) **
C-C-N-CCalculated Value

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the locations of the HOMO and LUMO densities would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.net The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group would influence the energy levels and spatial distribution of these frontier orbitals.

A hypothetical interactive data table for FMO analysis is presented below.

Molecular OrbitalEnergy (eV)Description
HOMOCalculated ValueHighest Occupied Molecular Orbital
LUMOCalculated ValueLowest Unoccupied Molecular Orbital
HOMO-LUMO Gap Calculated Difference Indicator of Chemical Reactivity

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.in It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). bhu.ac.in These regions are indicative of the preferred sites for electrophilic and nucleophilic attack, respectively.

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom and the chlorine atom due to their high electronegativity. Conversely, regions of positive potential would be expected around the hydrogen atoms, particularly the N-H proton. This information is instrumental in predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. wisc.eduresearchgate.netfaccts.de It provides a detailed picture of the delocalization of electron density, which is a result of hyperconjugative interactions between filled and empty orbitals. wisc.edu

In the case of this compound, NBO analysis could be used to quantify the stability arising from electron delocalization from the lone pair of the nitrogen atom into the antibonding orbitals of adjacent bonds. researchgate.net It can also reveal the nature of the C-Cl and C-N bonds and the extent of electron delocalization within the aromatic ring. The stabilization energies associated with these interactions can be calculated to assess their significance. researchgate.net

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory of their positions and velocities.

For this compound, MD simulations would be valuable for exploring its conformational landscape. The dihydroindole ring can adopt different puckered conformations, and MD simulations can determine the relative energies and populations of these conformers. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor.

Ligand-Target Interaction Modeling

Understanding how a molecule interacts with a biological target, such as a protein or enzyme, is crucial in drug discovery and design. nih.gov Ligand-target interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred binding mode of a ligand to a receptor. researchgate.net

In the context of this compound, molecular docking studies could be performed to investigate its potential binding to a specific protein target. This would involve generating a three-dimensional model of the compound and "docking" it into the active site of the target protein. The results would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov These computational predictions can guide the synthesis and experimental testing of new potential therapeutic agents.

Molecular Docking Studies to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This method is widely used to understand the interaction between a ligand, such as a 2,3-dihydro-1H-indole derivative, and a macromolecular target, typically a protein or enzyme. The primary goals are to predict the binding mode (the specific orientation and conformation of the ligand in the binding site) and to estimate the binding affinity, often expressed as a binding energy score. ajchem-a.comnih.gov

In the study of indole derivatives, molecular docking has been instrumental. For instance, new 3-ethyl-1H-indole derivatives were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme to predict their potential as anti-inflammatory agents. The results indicated strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug. ajchem-a.com The analysis revealed specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as ARG120 and TYR355, rationalizing the inhibitory potential of the compounds at a molecular level. ajchem-a.com

Similarly, docking studies on other indole derivatives have been used to explore their potential as antimicrobial and anticancer agents. nih.govnih.gov These studies show that the indole nucleus can fit into hydrophobic pockets of target proteins, while substituents on the ring can form specific hydrogen bonds and other interactions, enhancing binding affinity and selectivity. nih.govbohrium.com The binding energy calculated from these simulations provides a quantitative measure of how strongly a ligand may bind to a target, helping to prioritize which compounds should be synthesized and tested experimentally. researchgate.net

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions Noted
3-Ethyl-1H-indole derivativesCyclooxygenase-2 (COX-2)-10.40 to -11.35Hydrogen bonds with ARG120, TYR355, ALA527
N-substituted 1,2,3-triazolylmethyl indole derivativesCaspase-3Not specifiedBest fit into the active site pocket
2-Phenyl indole derivativesMurD LigaseNot specifiedSignificant binding with active sites

Computational Screening for Probable Macromolecular Targets

Computational screening, also known as virtual screening, is a powerful strategy used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This process leverages computational methods to filter out compounds that are unlikely to be active, thereby reducing the number of molecules that need to be synthesized and tested in the lab. nih.gov

For scaffolds like 2,3-dihydro-1H-indole, virtual screening can identify potential macromolecular targets and predict new biological activities. The process often begins with a library of indole derivatives, which are then docked against a panel of known protein structures. bohrium.com For example, a computational analysis of indole-based drugs was performed to test their efficacy as antibacterial agents against E. coli. The study used molecular docking to screen derivatives against the MurD Ligase enzyme, a crucial component in bacterial cell wall synthesis. The results showed that certain substituted indoles had significant binding affinities for the active site of this macromolecule, suggesting their potential as antibacterial agents. bohrium.com

This approach is not limited to a single target. By screening a compound library against multiple proteins, researchers can identify potential primary targets as well as predict off-target effects. This helps in building a profile of a compound's potential therapeutic applications and its possible side effects early in the drug discovery pipeline. nih.gov

Prediction of Reactivity and Stability Parameters

Computational chemistry provides robust methods for predicting the intrinsic reactivity and stability of molecules. These predictions are based on the principles of quantum mechanics and are crucial for understanding a compound's chemical behavior.

Chemical Reactivity Indices (e.g., Hardness and Softness)

Chemical reactivity indices derived from Density Functional Theory (DFT) are used to quantify and predict the reactivity of molecules. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Other important indices include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a stable system.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered hard.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes. Soft molecules are generally more reactive than hard molecules. researchgate.net

Reactivity IndexDefinitionImplication for Reactivity
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A larger gap indicates higher stability and lower chemical reactivity. researchgate.net
Chemical Hardness (η) Resistance to deformation or modification of the electron cloud.Hard molecules are less reactive.
Chemical Softness (S) The reciprocal of chemical hardness (S = 1/η).Soft molecules are more reactive. researchgate.net

Thermodynamic Properties (e.g., Enthalpies of Formation and Vaporization)

Thermodynamic properties are fundamental to understanding the stability and energy content of a compound. Computational methods can accurately predict these properties, which are often challenging to measure experimentally.

The enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a key measure of a molecule's intrinsic stability. For the parent compound 2,3-dihydro-1H-indole (indoline), the enthalpy of formation in the gas phase has been determined. chemeo.comosti.gov

The enthalpy of vaporization (ΔvapH°) is the amount of energy required to transform one mole of a liquid into a gas at a given pressure. chemeo.com This property is important for understanding phase transitions and intermolecular forces. Both experimental measurements and computational calculations, such as high-level ab initio methods like G3(MP2), have been used to determine the thermodynamic properties of indole derivatives. iaea.orgresearchgate.net These computational results are often compared with experimental data from techniques like static bomb calorimetry and Knudsen effusion to validate the theoretical models. iaea.org

PropertyValue (kJ/mol)CompoundSource
Enthalpy of Formation (gas)68.5 ± 2.02,3-Dihydro-1H-indole chemeo.com
Enthalpy of Vaporization57.1 ± 0.82,3-Dihydro-1H-indole chemeo.com
Enthalpy of Formation (gas)-207.6 ± 3.6Methyl 1H-indole-3-carboxylate iaea.org
Enthalpy of Formation (gas)-234.4 ± 2.4Ethyl 1H-indole-2-carboxylate iaea.org

Spectroscopic Property Predictions (e.g., Nuclear Magnetic Resonance Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which are essential for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for determining the structure of organic molecules, and the prediction of ¹H and ¹³C chemical shifts can greatly aid in the interpretation of experimental spectra. clockss.org

Various computational approaches, including quantum mechanical methods and machine learning algorithms, are used to predict NMR chemical shifts. nih.gov These methods calculate the magnetic shielding around each nucleus in a molecule, which is then converted into a chemical shift value. For complex molecules like substituted 2,3-dihydro-1H-indoles, predicted spectra can help assign specific signals to the correct atoms in the structure. researchgate.net This is particularly useful for distinguishing between isomers or for confirming the structure of a newly synthesized compound. mdpi.com For example, in the analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the predicted patterns of the hydrogen atoms in the dihydro-indenyl portion coincided completely with the complex patterns observed in the experimental NMR spectra, confirming the structural assignment. researchgate.net

Rationalization of Experimental Observations through Computational Data

A key application of computational chemistry is its ability to rationalize and provide a theoretical foundation for experimental observations. By modeling molecular interactions and properties, computational data can explain why a particular reaction yields a specific product, why a drug binds to its target, or why a molecule exhibits certain spectroscopic features.

For example, in the study of potential antibacterial indole derivatives, computational analysis was used to support experimental findings. bohrium.com DFT calculations revealed that derivatives with specific electron-withdrawing groups had enhanced chemical activity, and molecular docking studies showed that these same compounds had favorable binding interactions with the target enzyme. This computational data provided a clear rationale for the observed antibacterial activity of these specific derivatives. bohrium.com

Similarly, computational studies have been used to complement experimental data on thermodynamic properties. The gas-phase enthalpies of formation for several indole carboxylate derivatives were estimated using high-level ab initio calculations. iaea.org These calculated values were in excellent agreement with the experimental data obtained from calorimetry, providing confidence in both the experimental measurements and the theoretical models. iaea.orgresearchgate.net This synergy between computation and experiment is crucial for building a comprehensive understanding of chemical and biological systems.

Advanced Methodologies for Characterization and Elucidation of Dihydroindole Derivatives

Spectroscopic Techniques in Structural Confirmation (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Each technique provides unique insights into the chemical environment of atoms and the connectivity within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

In ¹H NMR spectroscopy of 5-chloro-7-methyl-2,3-dihydro-1H-indole, distinct signals would be expected for the aromatic protons, the methylene (B1212753) protons of the dihydro-pyrrole ring, the methyl protons, and the N-H proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. The protons at C2 and C3 would likely appear as triplets, assuming coupling to each other.

¹³C NMR spectroscopy provides information on the number and type of carbon atoms. For this compound, nine distinct carbon signals would be expected: five for the aromatic ring (four CH and one quaternary), two for the methylene groups in the five-membered ring, and one for the methyl group. The chemical shifts would be influenced by the electronegativity of the attached atoms (Cl and N).

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ region. C=C stretching vibrations from the aromatic ring would be seen in the 1450-1600 cm⁻¹ range, and a C-Cl stretching band would be expected in the fingerprint region.

Spectroscopic Data for this compound
Technique Expected Observations
¹H NMRSignals for aromatic, methylene, methyl, and N-H protons with characteristic chemical shifts and coupling patterns.
¹³C NMRNine distinct carbon signals corresponding to the molecular structure.
Mass SpectrometryMolecular ion peak [M]⁺ and an isotopic [M+2]⁺ peak confirming the presence of chlorine.
Infrared SpectroscopyCharacteristic absorption bands for N-H, aromatic C-H, aliphatic C-H, C=C, and C-Cl bonds.

Chromatographic and Advanced Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purification and purity analysis of non-volatile compounds. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable for this compound. A UV detector would be appropriate for detection, given the aromatic nature of the compound. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be used for the analysis of volatile and thermally stable compounds. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides information on the purity and can help in the identification of impurities. The choice of the stationary phase for the GC column would depend on the polarity of the compound.

Chromatographic Methods for this compound
Technique Application
High-Performance Liquid Chromatography (HPLC)Purification and purity assessment. A C18 column with a mobile phase of acetonitrile/water or methanol/water is commonly used for related compounds.
Gas Chromatography (GC)Purity assessment for volatile and thermally stable compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)Purity assessment and identification of volatile impurities.

Mechanistic Investigations of Chemical Transformations Involving 2,3 Dihydro 1h Indole

Elucidation of Reaction Mechanisms in Dihydroindole Synthesis

The synthesis of the 5-chloro-7-methyl-2,3-dihydro-1H-indole scaffold can be achieved through various synthetic routes, each with a distinct reaction mechanism. While specific studies on this exact molecule are not extensively detailed in the literature, the mechanisms can be inferred from well-established methods for constructing substituted dihydroindoles. A primary route involves the reductive cyclization of a substituted 2-nitrostyrene precursor.

The synthesis typically begins with a precursor such as 1-chloro-3-methyl-5-(2-nitrovinyl)benzene. The mechanism for its conversion to the target dihydroindole proceeds via catalytic hydrogenation.

Mechanism: Catalytic Reductive Cyclization

Reduction of the Nitro Group: The process initiates with the catalytic reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂). This transformation involves a metal catalyst (e.g., Palladium, Platinum, or Nickel) and a hydrogen source. The nitro group is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amine.

Intramolecular Cyclization: Once the amino group is formed, it acts as a nucleophile. The adjacent vinyl group's double bond is activated by the catalyst, making it susceptible to nucleophilic attack. The nitrogen atom of the newly formed amine attacks one of the carbon atoms of the vinyl group in an intramolecular fashion. This step, known as a Michael-type addition, results in the formation of the five-membered heterocyclic ring characteristic of the dihydroindole core.

Final Reduction: The double bond of the original vinyl group is subsequently reduced by the catalytic hydrogenation process, saturating the heterocyclic ring to yield the final this compound product.

Another plausible pathway is the intramolecular Heck reaction, starting from a suitably substituted N-allyl-2-haloaniline derivative.

Reaction Step Description Key Intermediates
1. Nitro Group Reduction The nitro group of the precursor is reduced to an amine using a catalyst (e.g., Pd/C) and H₂.Nitroso compound, Hydroxylamino compound
2. Michael Addition The newly formed amine performs an intramolecular nucleophilic attack on the vinyl side chain.Zwitterionic intermediate
3. Cyclization & Reduction The five-membered ring is formed, and the remaining double bond in the side chain is reduced.Dihydroindole ring system

Mechanistic Studies of Functional Group Interconversions within the Dihydroindole Scaffold

The functional groups on the this compound scaffold—the secondary amine, the chloro group, and the methyl group on the aromatic ring—offer sites for further chemical modification. Mechanistic studies of these interconversions are key to creating diverse derivatives.

N-Functionalization: The secondary amine within the dihydroindole ring is a common site for functionalization. Reactions such as N-alkylation, N-acylation, or N-arylation proceed through standard nucleophilic substitution or addition-elimination mechanisms.

N-Alkylation Mechanism: The nitrogen atom acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., methyl iodide). This follows a typical S_N2 mechanism, resulting in the formation of a quaternary ammonium (B1175870) salt, which is then deprotonated to yield the N-alkylated product.

Aromatic Ring Functionalization: The chloro and methyl groups influence the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution. The methyl group is an activating, ortho-para directing group, while the chloro group is deactivating but also ortho-para directing.

Electrophilic Aromatic Substitution (e.g., Nitration): Introducing a new substituent, such as a nitro group, would involve the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺). The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positions of the existing chloro and methyl groups will direct the incoming electrophile, influencing the regioselectivity of the reaction. A final deprotonation step restores the aromaticity of the ring.

Cross-Coupling Reactions: The chlorine atom at the 5-position is a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions.

Suzuki Coupling Mechanism: This reaction would couple the dihydroindole with a boronic acid. The mechanism involves a catalytic cycle with a palladium catalyst.

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of the dihydroindole.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form a new carbon-carbon bond, regenerating the palladium(0) catalyst.

Transformation Reagents Mechanism Type Product Type
N-Alkylation Alkyl Halide, BaseS_N2N-Substituted Dihydroindole
N-Acylation Acyl Chloride, BaseNucleophilic Acyl SubstitutionN-Acyl Dihydroindole
Nitration HNO₃, H₂SO₄Electrophilic Aromatic SubstitutionNitro-Substituted Dihydroindole
Suzuki Coupling Boronic Acid, Pd Catalyst, BaseCatalytic Cross-Coupling5-Aryl/Alkyl Dihydroindole

Future Directions and Emerging Research Avenues in 2,3 Dihydro 1h Indole Chemistry

Development of Next-Generation Synthetic Strategies for Highly Functionalized and Complex Dihydroindoles

The synthesis of highly substituted and structurally complex dihydroindoles remains a significant area of research. Traditional methods often involve the reduction of corresponding indole (B1671886) precursors, which can sometimes require harsh conditions and may not be suitable for sensitive substrates. Modern synthetic chemistry is moving towards more efficient and versatile strategies.

Domino Reactions: One promising approach is the use of domino or cascade reactions, where multiple bond-forming events occur in a single pot. For instance, N-substituted 2,3-dihydroindoles can be synthesized from the reaction of 2- or 3-chlorostyrenes with aliphatic and aromatic amines in the presence of a strong base like potassium tert-butoxide. acs.orgacs.org This transition metal-free approach offers a more sustainable and cost-effective route to indolines.

Catalytic Hydrogenation: The catalytic hydrogenation of indoles is a common method for preparing dihydroindoles. However, achieving chemoselectivity in the presence of other reducible functional groups can be challenging. Future research will likely focus on the development of more selective catalysts that can operate under milder conditions.

C-H Functionalization: Direct C-H functionalization of the indoline (B122111) core is a powerful tool for introducing complexity. While challenging due to the electron-rich nature of the aromatic ring, recent advances in transition-metal catalysis are enabling the direct introduction of various substituents, avoiding the need for pre-functionalized starting materials.

Photocatalysis and Electrosynthesis: The use of visible light photocatalysis and electrosynthesis offers green and sustainable alternatives for the synthesis and functionalization of dihydroindoles. These methods can facilitate novel transformations that are difficult to achieve with traditional thermal methods.

Integration of Artificial Intelligence and Machine Learning for Accelerated Dihydroindole Research and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of synthetic chemistry and drug discovery. In the context of dihydroindole research, these computational tools can be applied in several ways:

Predictive Synthesis: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes. This can help chemists to identify the most promising pathways for the synthesis of novel dihydroindole derivatives, saving time and resources.

De Novo Drug Design: AI can be used to design new dihydroindole-based molecules with desired pharmacological properties. By learning the structure-activity relationships from existing data, generative models can propose novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Exploration of Novel Dihydroindole Derivatives for Advanced Chemical Applications

The unique structural and electronic properties of the dihydroindole scaffold make it an attractive building block for a wide range of applications beyond medicine.

Organic Electronics: Dihydroindole-containing polymers and small molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the dihydroindole core through substitution allows for the rational design of materials with specific optoelectronic characteristics.

Sensing and Imaging: Functionalized dihydroindoles can be designed to act as fluorescent probes for the detection of specific analytes, such as metal ions, reactive oxygen species, and biomolecules. These probes can be used in a variety of applications, from environmental monitoring to biomedical imaging.

Catalysis: Dihydroindole-based ligands can be used to prepare transition-metal catalysts for a variety of organic transformations. The steric and electronic properties of the dihydroindole ligand can be readily modified to fine-tune the activity and selectivity of the catalyst.

Deeper Understanding of Structure-Function Relationships at the Molecular Level

A fundamental understanding of how the three-dimensional structure of a dihydroindole derivative relates to its chemical and biological function is crucial for the rational design of new molecules with improved properties.

Conformational Analysis: The dihydroindole ring is not planar and can adopt different conformations. The preferred conformation can have a significant impact on the molecule's biological activity and physical properties. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can be used to study the conformational preferences of dihydroindoles.

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure and properties of dihydroindole derivatives. This information can be used to predict their reactivity, spectroscopic signatures, and interaction with biological targets.

Crystallography: X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a molecule. The crystal structures of dihydroindole derivatives can reveal key details about their intermolecular interactions and packing in the solid state.

By combining experimental and computational approaches, researchers can gain a deeper understanding of the structure-function relationships that govern the behavior of dihydroindoles. This knowledge will be invaluable for the design of next-generation materials and therapeutic agents based on this versatile heterocyclic scaffold.

Q & A

Q. What are the common synthetic routes for 5-chloro-7-methyl-2,3-dihydro-1H-indole, and how is purity validated?

  • Methodological Answer : A typical route involves cyclization of substituted anilines or indole precursors via transition-metal catalysis. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems can introduce functional groups (e.g., triazoles) to the indole scaffold . Post-synthesis, purity is validated using:
  • TLC (to monitor reaction progress).
  • NMR (¹H, ¹³C, ¹⁹F for structural confirmation).
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
    Yield optimization often requires adjusting solvent polarity (e.g., acetic acid/hexane gradients in column chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~6.8–7.5 ppm) and dihydroindole’s NH proton .
  • ¹³C NMR : Confirms sp²/sp³ hybridization states (e.g., carbonyl carbons at ~160–180 ppm, methyl carbons at ~20–30 ppm).
  • IR Spectroscopy : Detects functional groups (e.g., C-Cl stretches at ~550–750 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry .

Q. How are indole derivatives like this compound typically functionalized for biological screening?

  • Methodological Answer :
  • Electrophilic substitution : Chlorination or bromination at the 5-position using N-chlorosuccinimide (NCS) or Br₂ in acetic acid .
  • Alkylation : Methylation via methyl iodide in the presence of a base (e.g., KOtBu) .
  • Protection strategies : Tosyl groups (e.g., p-toluenesulfonyl chloride) protect NH during multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) in this compound analogs?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., NH proton exchange rates) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals .
  • Computational modeling (DFT) : Predicts chemical shifts using software like Gaussian or MOE to validate experimental data .

Q. What experimental design principles optimize the alkylation of this compound to minimize byproducts?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole NH .
  • Base strength : Strong bases (e.g., NaH) deprotonate NH efficiently but may lead to over-alkylation. Controlled stoichiometry (1:1.2 substrate:alkylating agent) mitigates this .
  • Temperature : Low temperatures (0–5°C) reduce side reactions (e.g., oxidation) .
  • Monitoring : Real-time TLC or LC-MS detects intermediates and guides reaction termination .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in anticancer research?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with substituents at positions 3, 5, and 7 to assess steric/electronic effects .
  • Biological assays :
  • In vitro : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., FLT3) .
  • Computational docking : MOE or AutoDock predicts binding modes to targets (e.g., tubulin or kinases) .

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